molecular formula C15H14ClNO3 B1439834 (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride CAS No. 1279219-36-1

(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride

Cat. No.: B1439834
CAS No.: 1279219-36-1
M. Wt: 291.73 g/mol
InChI Key: WCJYWBJHPKODBA-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride is a chemical compound with the molecular formula C15H13NO3·HCl It is known for its unique structure, which includes an aminophenyl group and a dihydrobenzodioxin moiety

Mechanism of Action

Result of Action

subtilis and E. coli .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride . These factors include temperature, pH, presence of other molecules, and more. Detailed studies are needed to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride typically involves the reaction of 4-aminophenyl ketone with 2,3-dihydro-1,4-benzodioxin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

(4-aminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3.ClH/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13;/h1-6,9H,7-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJYWBJHPKODBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279219-36-1
Record name Methanone, (4-aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279219-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride
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(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride
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(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride
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(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride

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